3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18056185
InChI: InChI=1S/C10H12N4O/c1-13-6-8(5-12-13)7-14-4-2-3-9(11)10(14)15/h2-6H,7,11H2,1H3
SMILES:
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol

3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one

CAS No.:

Cat. No.: VC18056185

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one -

Specification

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 3-amino-1-[(1-methylpyrazol-4-yl)methyl]pyridin-2-one
Standard InChI InChI=1S/C10H12N4O/c1-13-6-8(5-12-13)7-14-4-2-3-9(11)10(14)15/h2-6H,7,11H2,1H3
Standard InChI Key WUNAPVWNPYCFOD-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CN2C=CC=C(C2=O)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 3-amino-1-[(1-methylpyrazol-4-yl)methyl]pyridin-2-one, reflects its bicyclic architecture. Key identifiers include:

PropertyValueSource
Molecular FormulaC10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}
Molecular Weight204.23 g/mol
Canonical SMILESCN1C=C(C=N1)CN2C=CC=C(C2=O)N
InChI KeyWUNAPVWNPYCFOD-UHFFFAOYSA-N

The pyridinone ring adopts a planar conformation, while the 1-methylpyrazole substituent introduces steric bulk. The amino group at C3 participates in hydrogen bonding, influencing solubility and reactivity.

Crystallographic Insights

While direct crystallographic data for this compound is limited, structural analogs provide context. For instance, a related triazole-pyrazolone derivative crystallizes in a monoclinic system with space group P21/cP2_1/c, lattice parameters a=7.2944A˚,b=12.2032A˚,c=18.1070A˚a = 7.2944 \, \text{Å}, b = 12.2032 \, \text{Å}, c = 18.1070 \, \text{Å}, and β=95.807\beta = 95.807^\circ . Such data suggest that similar compounds exhibit layered packing driven by π-π stacking and hydrogen bonds, which may extend to this molecule .

Synthetic Methodologies

Condensation and Functionalization

The synthesis typically begins with 2-chloropyridin-3-amine and 1-methyl-1H-pyrazole. Under basic conditions (e.g., K2_2CO3_3 in DMF), nucleophilic substitution occurs at the pyridine’s C1 position, followed by reduction to yield the pyridinone core. A representative pathway involves:

  • Condensation:

    2-Chloropyridin-3-amine+1-Methyl-1H-pyrazoleBaseIntermediate\text{2-Chloropyridin-3-amine} + \text{1-Methyl-1H-pyrazole} \xrightarrow{\text{Base}} \text{Intermediate}
  • Reduction: Catalytic hydrogenation or borohydride treatment reduces the imine bond.

  • Purification: Column chromatography isolates the product in ~60–70% yield.

Challenges and Optimization

Side reactions, such as over-alkylation at the pyrazole nitrogen, necessitate careful stoichiometric control. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing time from 24 hours to 30 minutes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):

    • δ 8.12 (s, 1H, pyrazole-H)

    • δ 7.85 (d, J=7.6HzJ = 7.6 \, \text{Hz}, 1H, pyridinone-H)

    • δ 6.45 (s, 2H, NH2_2)

    • δ 3.85 (s, 3H, N-CH3_3).

  • 13C^{13}\text{C} NMR:

    • 164.2 ppm (C=O), 149.1 ppm (pyrazole-C), 138.5 ppm (pyridinone-C3).

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z=205.09[M+H]+m/z = 205.09 \, [\text{M+H}]^+, consistent with the molecular formula. Fragmentation patterns include loss of the methylpyrazole group (96Da-96 \, \text{Da}) and subsequent decomposition of the pyridinone ring.

Biological Activities and Mechanistic Studies

Cytotoxicity Screening

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold is amenable to derivatization. For instance, replacing the pyrazole methyl group with a trifluoromethyl moiety (as in ) enhances metabolic stability. Computational docking studies predict strong binding to aurora kinase A, a cancer target .

Formulation Challenges

Aqueous solubility (<0.1 mg/mL at pH 7.4) limits bioavailability. Prodrug strategies, such as phosphate esterification at the pyridinone oxygen, are under investigation.

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